molecular formula C25H31N3O7 B12628123 methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate

methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate

Cat. No.: B12628123
M. Wt: 485.5 g/mol
InChI Key: HEAKALRHIHHYHR-NRFANRHFSA-N
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Description

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline moiety fused with a dioxolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, followed by the introduction of the dioxolo ring and the subsequent attachment of the valyl and piperidine moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the quinoline or dioxolo rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic Acid: A quinoline derivative with antibacterial properties.

    Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar core structure.

Uniqueness

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate is unique due to its combination of a quinoline moiety with a dioxolo ring and a valyl-piperidine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H31N3O7

Molecular Weight

485.5 g/mol

IUPAC Name

methyl 1-[(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H31N3O7/c1-5-27-12-17(22(29)16-10-19-20(11-18(16)27)35-13-34-19)23(30)26-21(14(2)3)24(31)28-8-6-15(7-9-28)25(32)33-4/h10-12,14-15,21H,5-9,13H2,1-4H3,(H,26,30)/t21-/m0/s1

InChI Key

HEAKALRHIHHYHR-NRFANRHFSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC(CC4)C(=O)OC

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)N4CCC(CC4)C(=O)OC

Origin of Product

United States

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